IWP-2-V2
Overview
Description
IWP-2-V2 is a chemical compound known for its role as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. This compound is a derivative of IWP-2, retaining the benzothiazole group of its parent compound, but with slightly different properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWP-2-V2 involves several steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Thioether Formation: The benzothiazole core is then reacted with a thioether precursor to introduce the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under basic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
IWP-2-V2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .
Scientific Research Applications
IWP-2-V2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway.
Biology: Investigates the role of Wnt signaling in stem cell maintenance and differentiation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting Wnt signaling.
Industry: Utilized in the development of new drugs targeting the Wnt pathway
Mechanism of Action
IWP-2-V2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound acyltransferase. Porcupine is responsible for the palmitoylation of Wnt proteins, a crucial step for their secretion and signaling capability. By inhibiting porcupine, this compound effectively blocks Wnt signaling, leading to reduced cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
IWP-2: The parent compound, also an inhibitor of the Wnt pathway but with slightly different potency and selectivity.
IWP-3: Another derivative with similar inhibitory effects on the Wnt pathway.
IWP-4: A related compound with distinct structural features and biological activity
Uniqueness
IWP-2-V2 is unique due to its specific structural modifications, which confer distinct properties compared to its parent compound and other derivatives. These modifications can result in differences in potency, selectivity, and biological activity, making this compound a valuable tool in research .
Biological Activity
IWP-2-V2 is a potent small-molecule inhibitor specifically targeting the Wnt signaling pathway, particularly through the inhibition of the enzyme Porcupine (PORCN). This compound has garnered attention for its significant roles in various biological processes, especially in stem cell biology and cancer research.
This compound operates by inhibiting PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. This inhibition disrupts Wnt signaling, which is crucial for numerous developmental and cellular processes. The effective concentration (IC50) of this compound for Wnt pathway activity is approximately 27 nM .
Biological Effects
The biological effects of this compound have been extensively studied across various cell types and conditions:
- Stem Cell Differentiation : this compound has been shown to suppress self-renewal in embryonic stem cells while promoting differentiation into cardiomyocytes from human pluripotent stem cells (hPSCs) . In a study involving induced pluripotent stem cells (iPSCs), early treatment with IWP-2 resulted in a two-fold increase in Nanog-positive colonies, indicating enhanced pluripotency under specific conditions .
- Wnt Signaling Modulation : In cultures of limbal epithelial progenitor cells, this compound reduced total β-catenin levels while increasing stem/progenitor cell markers such as p63α and ABCG2. This demonstrates its dual role in modulating Wnt signaling to promote stem cell characteristics while inhibiting differentiation .
Comparative Studies
This compound has been compared with other Wnt modulators, revealing its unique effects:
Compound | Effect on β-catenin | Effect on Stem Cell Markers | Differentiation Impact |
---|---|---|---|
This compound | Decreases | Increases p63α, ABCG2 | Promotes cardiomyocyte differentiation |
CHIR99021 | Increases | Decreases p63α, ABCG2 | Induces differentiation into non-stem cell types |
XAV939 | Similar to IWP-2 | Maintains pluripotency | No significant effect on differentiation |
Case Studies
- Pluripotent Stem Cells : A study demonstrated that replacing XAV939 with this compound did not detrimentally affect the expansion or pluripotency of porcine embryonic disc cells, indicating its potential as a viable alternative in stem cell culture protocols .
- Reprogramming to iPSCs : Research highlighted a biphasic response to Wnt signaling during reprogramming to iPSCs. Early treatment with IWP-2 led to increased Nanog expression, while late treatment reduced reprogramming efficiency, underscoring the timing-dependent effects of Wnt modulation .
- Cancer Research : In NMR fibroblasts, this compound was used to investigate its role in cholesterol metabolism and cellular signaling pathways. The findings indicated that while β-catenin levels were not significantly altered by IWP-2 treatment, its inhibition of Wnt signaling pathways could influence tumorigenesis and cancer progression .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSMYOJWTVVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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